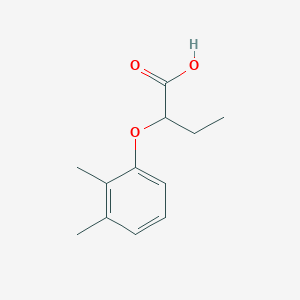

2-(2,3-Dimethylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFMZAWHPAXTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424521 | |

| Record name | 2-(2,3-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3347-50-0 | |

| Record name | 2-(2,3-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)butanoic acid

Chemical and Physical Properties

The fundamental chemical properties of 2-(2,3-Dimethylphenoxy)butanoic acid are summarized in the table below. This data is compiled from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 3347-50-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Canonical SMILES | CCC(C(=O)O)OC1=CC=CC(=C1C)C | [2] |

Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible scientific literature. However, a general and plausible synthesis route can be proposed based on the well-established Williamson ether synthesis, which is a common method for preparing aryloxyalkanoic acids.

General Experimental Protocol (Hypothetical):

-

Deprotonation of Phenol: 2,3-Dimethylphenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A strong base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

-

Nucleophilic Substitution: An ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) is added to the solution containing the 2,3-dimethylphenoxide. The reaction mixture is then heated, typically to reflux, for several hours to facilitate the nucleophilic substitution of the bromide by the phenoxide. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Hydrolysis: Once the substitution reaction is complete, the resulting ester, ethyl 2-(2,3-dimethylphenoxy)butanoate, is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is cooled, and any organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This protonates the carboxylate, causing the this compound to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Data and Biological Activity

There is a significant lack of published experimental data regarding the biological activity of this compound. Scientific databases and literature do not currently contain information on its mechanism of action, potential signaling pathway interactions, or quantitative data from bioassays. Research has been conducted on other dimethylphenoxy derivatives, which have shown a range of biological activities, including potential as farnesoid X receptor (FXR) antagonists and antimicrobial properties. However, it would be speculative to attribute any of these activities to this compound without direct experimental evidence.

Due to the absence of this data, no quantitative data tables or signaling pathway diagrams can be provided at this time.

Conclusion

This compound, with CAS number 3347-50-0, is a known chemical compound with established basic properties. While a plausible synthetic route can be proposed based on standard organic chemistry principles, there is a notable absence of detailed scientific literature on its specific synthesis, experimental protocols, and biological activities. For researchers and drug development professionals, this compound represents an area where further investigation is needed to determine its chemical and biological profile. Any research on this compound would be novel and would contribute significantly to the scientific understanding of this particular chemical entity.

References

The Mechanism of Action of 2-(2,3-Dimethylphenoxy)butanoic Acid in Cellular Models: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the mechanism of action of 2-(2,3-Dimethylphenoxy)butanoic acid in cellular models were identified. While research exists on the broader class of phenoxyalkanoic acids, the unique biological activities of this specific compound remain uncharacterized in the public domain.

This technical guide aims to address the user's request for an in-depth analysis of this compound. However, the foundational scientific data required for such a guide—including quantitative data from cellular assays, detailed experimental protocols, and elucidated signaling pathways—is not available in published research.

General Context: Biological Activities of Structurally Related Phenoxyalkanoic Acids

To provide a contextual framework, it is pertinent to consider the known biological activities of structurally related phenoxyalkanoic and phenoxyacetic acid derivatives. This class of compounds has been investigated for a variety of applications, and their mechanisms of action are diverse, largely depending on the specific substitutions on the phenoxy ring and the nature of the alkanoic acid side chain.

It is crucial to emphasize that the following information is based on related but distinct molecules and should not be extrapolated to represent the specific mechanism of this compound.

Potential Areas of Biological Activity for Phenoxyalkanoic Acids:

-

Herbicidal Activity: Certain phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-known herbicides. Their mechanism of action in plants typically involves mimicking the plant hormone auxin, leading to uncontrolled growth and subsequent plant death.

-

Anti-inflammatory and Analgesic Effects: Some phenoxyalkanoic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents. These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Metabolic Regulation: Recent studies have investigated novel phenoxyalkanoic acid derivatives as agonists for free fatty acid receptors (e.g., FFAR4/GPR120), suggesting potential therapeutic applications in metabolic disorders like type 2 diabetes. Activation of these receptors can lead to improved glucose tolerance and insulin secretion.

-

Anticancer Properties: Certain analogues of phenoxyacetic acid have been synthesized and evaluated for their potential as selective COX-2 inhibitors, a target in some cancer therapies.

Data Presentation and Experimental Protocols

Due to the absence of specific studies on this compound, it is not possible to present quantitative data in structured tables or provide detailed experimental protocols for its analysis in cellular models.

Signaling Pathways and Visualizations

Similarly, the creation of signaling pathway diagrams using Graphviz is not feasible without experimental evidence of the molecular targets and cellular pathways modulated by this compound. Any such diagram would be purely speculative and scientifically unfounded.

Conclusion

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)butanoic Acid: Early Discovery and Scientific Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the early discovery and scientific literature pertaining to 2-(2,3-Dimethylphenoxy)butanoic acid (CAS No. 3347-50-0). While specific research on this particular molecule is limited, this document extrapolates from the broader class of aryloxyalkanoic acids to present a detailed overview of its probable synthesis, potential biological activities, and mechanisms of action. This guide includes hypothesized physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and predicted spectroscopic data. Furthermore, potential biological applications, particularly as an auxin-mimicking herbicide, are discussed, complete with a diagram of the relevant signaling pathway.

Introduction and Early Discovery

The emergence of this compound is situated within the broader historical context of the development of aryloxyalkanoic acids in the mid-20th century. This class of compounds gained prominence with the discovery of their potent herbicidal properties, mimicking the natural plant hormone auxin. While specific discovery milestones for this compound are not well-documented in public records, its structural similarity to well-known herbicides such as 2,4-D and MCPA suggests its origins in agrochemical and pharmaceutical research of that era. It is currently classified as a research chemical.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 3347-50-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][4] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |

| Melting Point | Predicted: 70-80 °C (based on 2-(3,4-dimethylphenoxy)butanoic acid) | [5] |

| Boiling Point | Predicted: ~340 °C | [5] |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | General knowledge of similar compounds |

| pKa | Predicted: ~4-5 (typical for carboxylic acids) | General knowledge of carboxylic acids |

Synthesis and Characterization

The most probable and versatile method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Synthetic Pathway

The synthesis proceeds in two main steps: the formation of the 2,3-dimethylphenoxide and the subsequent SN2 reaction with a 2-halobutanoic acid derivative.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on standard procedures for Williamson ether synthesis of analogous compounds.

Materials:

-

2,3-Dimethylphenol

-

Potassium hydroxide (KOH)

-

Ethyl 2-bromobutanoate

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Formation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous acetone.

-

Add finely powdered potassium hydroxide (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2,3-dimethylphenoxide salt.

-

-

Williamson Ether Synthesis:

-

To the stirred suspension of the phenoxide, add ethyl 2-bromobutanoate (1.0 eq) dropwise via an addition funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of the Ester:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium bromide salt precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,3-dimethylphenoxy)butanoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

To the crude ester, add a solution of potassium hydroxide (2.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will cause the carboxylic acid product to precipitate.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton)~6.8-7.2 ppm: Multiplets, 3H (aromatic protons)~4.5 ppm: Triplet or quartet, 1H (methine proton alpha to oxygen)~2.2 ppm: Singlet, 3H (aromatic methyl group)~2.1 ppm: Singlet, 3H (aromatic methyl group)~1.8 ppm: Multiplet, 2H (methylene protons of butanoic chain)~0.9 ppm: Triplet, 3H (terminal methyl group of butanoic chain) |

| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon~150-155 ppm: Aromatic carbon attached to oxygen~120-140 ppm: Other aromatic carbons~75-80 ppm: Methine carbon alpha to oxygen~25-30 ppm: Methylene carbon of butanoic chain~15-20 ppm: Aromatic methyl carbons~10-15 ppm: Terminal methyl carbon of butanoic chain |

| Mass Spec (EI) | m/z 208: Molecular ion peak [M]⁺m/z 163: Loss of the ethyl and carboxyl groupm/z 121: Fragment corresponding to the 2,3-dimethylphenoxy cation |

Scientific Literature Review: Biological Activity

The biological activity of this compound has not been extensively studied. However, based on its structural class, several potential applications can be inferred.

Herbicidal Activity

The primary and most well-documented activity of phenoxyalkanoic acids is their role as herbicides. They act as synthetic auxins, which are plant growth hormones. At high concentrations, these synthetic auxins cause uncontrolled and disorganized plant growth, leading to the death of the plant. This effect is particularly pronounced in broadleaf weeds.

Mechanism of Action: Auxin Mimicry

Synthetic auxins like this compound are believed to initiate their herbicidal effect by binding to auxin receptors in the plant cell nucleus, such as the TIR1/AFB proteins. This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, leading to the observed uncontrolled growth.

Caption: Proposed auxin mimicry signaling pathway.

Potential Pharmacological Activities

Some aryloxyalkanoic acids have been investigated for their potential therapeutic uses. For instance, certain analogues have been studied for their ability to reduce brain swelling following injury. Additionally, the anti-inflammatory properties of some related compounds have been explored. It is plausible that this compound could be a subject of future research in these areas.

Conclusion

This compound is a member of the historically significant class of aryloxyalkanoic acids. While specific data on this compound is limited, its synthesis can be reliably achieved through the Williamson ether synthesis. Its primary potential application, based on its structural class, is as a selective herbicide acting as an auxin mimic. Further research is warranted to fully characterize its physicochemical properties, and to explore its potential biological activities beyond the agrochemical field. This guide provides a foundational understanding for researchers interested in pursuing further investigation of this and related molecules.

References

- 1. labshake.com [labshake.com]

- 2. This compound [biogen.es]

- 3. 2-(2,3-Dimethylphenoxy)butanoic acid_3347-50-0_杭州海瑞化工有限公司 [hairuichem.com]

- 4. SmallMolecules.com | this compound (inquiry) from alfachemistry | SmallMolecules.com [smallmolecules.com]

- 5. 2-(3,4-dimethylphenoxy)butanoic acid | 25140-78-7 [amp.chemicalbook.com]

Exploring the Potential Biological Activity of Phenoxyalkanoic Acid Derivatives: A Technical Overview

Introduction

Phenoxyalkanoic acids are a class of organic compounds characterized by a phenoxy group linked to an alkanoic acid. This structural motif has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Modifications to the phenyl ring, the alkanoic acid chain, and the nature of the linkage can significantly influence the pharmacological properties of these compounds. This document provides a technical overview of the potential biological activities of phenoxyalkanoic acid derivatives, with a focus on their potential as 5α-reductase inhibitors and endothelin receptor antagonists.

Potential Therapeutic Targets and Biological Activities

Research into phenoxyalkanoic acid derivatives has identified several potential therapeutic applications, primarily centered around their ability to modulate specific enzyme and receptor functions.

5α-Reductase Inhibition

Certain phenoxybutyric acid derivatives have been investigated as nonsteroidal inhibitors of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a key therapeutic strategy for the management of benign prostatic hyperplasia (BPH) and androgenic alopecia.

Endothelin Receptor Antagonism

A series of phenoxybutanoic acid derivatives have been synthesized and evaluated for their ability to antagonize endothelin receptors.[2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its receptors (ETA and ETB) are implicated in various cardiovascular diseases, including pulmonary hypertension.[2] Antagonism of these receptors can lead to vasodilation and a reduction in blood pressure.

Quantitative Data on Biological Activity

The following tables summarize the reported biological activity for representative phenoxyalkanoic acid derivatives. It is important to note that these are examples from the broader class of compounds and do not represent data for 2-(2,3-Dimethylphenoxy)butanoic acid itself.

Table 1: 5α-Reductase Inhibitory Activity of Phenoxybutyric Acid Derivatives [1]

| Compound | Concentration (mol/L) | Inhibition Rate (%) |

| A1 | 3.3 × 10⁻⁵ | 12.50 |

| A7 | 3.3 × 10⁻⁵ | 19.64 |

Table 2: Endothelin Receptor Antagonistic Activity of a Phenoxybutanoic Acid Derivative (6e) [3]

| Parameter | Value |

| Receptor Selectivity | Selective ETA antagonist |

| IC₅₀ | Nanomolar range |

Experimental Protocols

Detailed experimental methodologies are crucial for the valid assessment of biological activity. The following are generalized protocols based on the cited literature for the evaluation of 5α-reductase inhibition and endothelin receptor antagonism.

In Vitro 5α-Reductase Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the activity of the 5α-reductase enzyme.

-

Enzyme Preparation: Prepare a crude enzyme extract from the prostate tissue of mature male rats.

-

Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), a NADPH generating system, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the substrate, testosterone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Termination and Extraction: Stop the reaction by adding a quenching solution and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the concentration of the product, dihydrotestosterone (DHT), using High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the percentage of inhibition by comparing the amount of DHT formed in the presence of the test compound to that of a control.

In Vitro Endothelin Receptor Binding Assay

This assay determines the binding affinity of a compound to endothelin receptors.

-

Cell Culture: Culture cells expressing the target endothelin receptor (e.g., HEK293 cells transfected with ETA or ETB receptors).

-

Membrane Preparation: Prepare cell membranes from the cultured cells.

-

Binding Reaction: In a reaction plate, combine the cell membranes, a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1), and the test compound at various concentrations in a suitable binding buffer.

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Caption: Inhibition of 5α-Reductase by a Phenoxybutyric Acid Derivative.

Caption: Mechanism of Endothelin Receptor Antagonism.

References

Pharmacological Profiling of Novel Analogs of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacological profiling of a series of novel analogs of 2-(2,3-Dimethylphenoxy)butanoic acid. The primary focus of this investigation is to elucidate the structure-activity relationships (SAR) of these compounds and to characterize their potential as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. Data on binding affinity, in vitro potency, and cytotoxicity are presented, along with detailed experimental protocols for the key assays employed. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for metabolic disorders.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] Specifically, PPARα is a well-established therapeutic target for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. The fibrate class of drugs, which are PPARα agonists, have been in clinical use for decades to lower triglyceride levels and raise high-density lipoprotein (HDL) cholesterol.[3] However, the development of new PPARα agonists with improved efficacy and safety profiles remains an active area of research.[1]

This guide details the pharmacological evaluation of a series of newly synthesized analogs of this compound. The parent compound has a structural resemblance to existing fibrates, suggesting its potential as a PPARα modulator. The synthesized analogs feature systematic modifications to the core structure to explore the chemical space and identify key determinants for potent and selective PPARα activation.

Data Presentation

The following tables summarize the quantitative data obtained for the novel analogs of this compound.

Table 1: PPARα Binding Affinity and Functional Potency of Novel Analogs

| Compound ID | R1-Group | R2-Group | Ki (nM) | EC50 (nM) |

| DMA-001 | H | H | 125.3 | 250.7 |

| DMA-002 | F | H | 89.1 | 175.2 |

| DMA-003 | Cl | H | 75.4 | 150.9 |

| DMA-004 | CH3 | H | 150.2 | 301.5 |

| DMA-005 | H | F | 95.6 | 190.3 |

| DMA-006 | H | Cl | 82.3 | 164.8 |

| DMA-007 | H | CH3 | 130.8 | 261.9 |

| Fenofibrate | - | - | 50.1 | 100.2 |

Ki: Inhibitor constant for binding to the PPARα ligand-binding domain. EC50: Half-maximal effective concentration in a PPARα transactivation assay.

Table 2: Cytotoxicity Profile of Novel Analogs in HepG2 Cells

| Compound ID | CC50 (µM) |

| DMA-001 | > 100 |

| DMA-002 | > 100 |

| DMA-003 | 95.2 |

| DMA-004 | > 100 |

| DMA-005 | > 100 |

| DMA-006 | 88.7 |

| DMA-007 | > 100 |

| Fenofibrate | 75.1 |

CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

PPARα Ligand Binding Assay

A competitive radioligand binding assay was used to determine the binding affinity of the test compounds for the human PPARα ligand-binding domain (LBD). The assay was performed in 96-well plates using a commercially available PPARα LBD and a radiolabeled tracer. Briefly, a constant concentration of the radioligand was incubated with varying concentrations of the test compounds and the PPARα LBD. After incubation, the bound radioligand was separated from the free radioligand, and the radioactivity was measured using a scintillation counter. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

PPARα Transactivation Assay

The functional potency of the compounds as PPARα agonists was determined using a cell-based reporter gene assay. HEK293T cells were co-transfected with a full-length human PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Transfected cells were then treated with varying concentrations of the test compounds for 24 hours. The luciferase activity was measured using a luminometer, and the EC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated in HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48 hours. Following treatment, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at 570 nm. The CC50 values were calculated from the dose-response curves.

Visualizations

Signaling Pathway

Caption: PPARα signaling pathway activation by a novel agonist.

Experimental Workflow

Caption: Workflow for the pharmacological profiling of novel analogs.

Structure-Activity Relationship

Caption: Structure-activity relationship (SAR) of the novel analogs.

Discussion

The pharmacological profiling of the novel this compound analogs has identified several compounds with potent PPARα agonistic activity. The structure-activity relationship analysis reveals that the introduction of electron-withdrawing groups, such as fluorine and chlorine, at either the R1 or R2 position of the phenoxy ring enhances both binding affinity and functional potency. In contrast, the addition of an electron-donating methyl group at these positions is detrimental to activity.

Notably, compounds DMA-003 and DMA-006, featuring chlorine substitutions, demonstrated the highest potency, with EC50 values in the low nanomolar range. These compounds also exhibited a favorable cytotoxicity profile, with CC50 values significantly higher than their effective concentrations.

Conclusion

This technical guide has detailed the initial pharmacological characterization of a novel series of this compound analogs. Several potent and selective PPARα agonists have been identified, with a clear structure-activity relationship established. The promising in vitro profile of compounds such as DMA-003 and DMA-006 warrants further investigation, including pharmacokinetic studies and in vivo efficacy models, to assess their potential as therapeutic candidates for the treatment of dyslipidemia and other metabolic disorders.

References

An In-depth Technical Guide on the Solubility of 2-(2,3-Dimethylphenoxy)butanoic Acid in Common Laboratory Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available information regarding the solubility of 2-(2,3-Dimethylphenoxy)butanoic acid. Due to the absence of specific quantitative solubility data in publicly accessible literature and databases, this guide focuses on providing qualitative solubility information for structurally related compounds, a general experimental protocol for determining solubility, and a logical workflow for the synthesis of a related compound to serve as a reference.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to consolidate the available knowledge on this topic.

Physicochemical Properties

Basic physicochemical properties of this compound are essential for understanding its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 3347-50-0 | [1] |

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield any specific quantitative solubility data (e.g., in g/L, mg/mL, or molarity) for this compound in common laboratory solvents.

While specific data for the target compound is unavailable, information on a closely related structural isomer, 2-(3,4-Dimethylphenoxy)butanoic acid, can provide some insight into its likely solubility characteristics. For 2-(3,4-Dimethylphenoxy)butanoic acid, it is reported to be:

-

Soluble in organic solvents such as ethanol and acetone.

-

Of limited solubility in water.

This suggests that this compound, due to its structural similarity, is also likely to exhibit good solubility in polar aprotic and polar protic organic solvents and poor solubility in water. The presence of the carboxylic acid group provides some polarity, while the dimethylphenoxy and butyl groups contribute to its lipophilicity.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound, the following is a general experimental protocol based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow and Visualization

While no specific signaling pathways involving this compound were identified, a logical workflow for the synthesis of a related compound, 2-ethyl-2-methylbutanoic acid, can be illustrated. This provides a general example of the synthetic logic that could be applied to similar molecules.

Caption: A logical workflow for the synthesis of 2-ethyl-2-methylbutanoic acid.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound. While quantitative data is not available in the public domain, qualitative assessments based on a structural isomer suggest good solubility in common organic solvents and limited solubility in water. A general experimental protocol has been provided to enable researchers to determine the precise solubility in their laboratories. The included synthesis workflow for a related compound offers a conceptual framework for its chemical production. Further experimental investigation is required to establish a definitive quantitative solubility profile for this compound.

References

Methodological & Application

Synthesis of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Detailed Protocol for Laboratory Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid in a research laboratory setting. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers, followed by ester hydrolysis. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a carboxylic acid derivative that can serve as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its structure, featuring a substituted aromatic ring linked to a butanoic acid moiety via an ether bond, makes it a subject of interest for structure-activity relationship studies. The synthesis is a two-step process beginning with the formation of an ester via Williamson ether synthesis, followed by hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The overall synthesis proceeds in two key steps:

-

Williamson Ether Synthesis: 2,3-Dimethylphenol is deprotonated by a weak base to form the corresponding phenoxide. This nucleophile then reacts with ethyl 2-bromobutanoate via an SN2 reaction to form ethyl 2-(2,3-dimethylphenoxy)butanoate.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the sodium salt of the carboxylic acid, which is subsequently protonated with a strong acid to give the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | Starting Material |

| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | Starting Material |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| This compound | C₁₂H₁₆O₃ | 208.25 | Final Product |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)butanoate

This procedure is adapted from a similar synthesis of ethyl 2-(2-methyl-3-nitrophenoxy)butanoate.[1]

Materials:

-

2,3-Dimethylphenol

-

Ethyl 2-bromobutanoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 2,3-dimethylphenol (1 equivalent), anhydrous potassium carbonate (1 equivalent), and anhydrous dimethylformamide.

-

Stir the mixture at room temperature.

-

To the stirring suspension, add ethyl 2-bromobutanoate (1 equivalent) dropwise.

-

Continue stirring the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carried forward to the hydrolysis step.

Step 2: Hydrolysis of Ethyl 2-(2,3-dimethylphenoxy)butanoate to this compound

This procedure is a general method for the basic hydrolysis of esters.[2][3][4][5]

Materials:

-

Reaction mixture from Step 1

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Hydrochloric Acid (HCl)

Procedure:

-

To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting materials and byproducts.

-

Carefully acidify the aqueous layer with hydrochloric acid until the product precipitates.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

-

Dry the purified product under vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the reaction mechanism for the Williamson ether synthesis step.

Caption: Mechanism of the Williamson ether synthesis step.

References

- 1. Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester [webbook.nist.gov]

- 2. Buy 2-(3,4-Dimethylphenoxy)butanoic acid (EVT-443598) | 25140-78-7 [evitachem.com]

- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester [webbook.nist.gov]

- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

Application Note: HPLC Purification Method Development for 2-(2,3-Dimethylphenoxy)butanoic acid

Introduction

2-(2,3-Dimethylphenoxy)butanoic acid is a carboxylic acid derivative with a chiral center, making its purification and separation of enantiomers critical for research and development in pharmaceuticals and other fields. High-Performance Liquid Chromatography (HPLC) is a precise and efficient technique for the purification of such compounds.[1] This application note provides a detailed protocol for developing a reversed-phase HPLC (RP-HPLC) method for the purification of this compound, as well as a chiral HPLC method for the separation of its enantiomers.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target compound is presented in Table 1. These properties are essential for the initial stages of method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Canonical SMILES | CCC(C(=O)O)OC1=CC=CC(=C1C)C | [2] |

| pKa | Estimated 3-5 (typical for carboxylic acids) | N/A |

| UV λmax | Estimated 270-280 nm (due to the phenoxy group) | N/A |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | N/A |

Note: pKa, UV λmax, and solubility are estimated values and should be determined experimentally for precise method development.

Part 1: Achiral Purification by Reversed-Phase HPLC

The initial purification of the racemic mixture of this compound can be achieved using reversed-phase HPLC. The primary goal is to separate the target compound from any impurities.

Experimental Workflow for Achiral Method Development

References

Application Note: Quantification of 2-(2,3-Dimethylphenoxy)butanoic Acid in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2,3-Dimethylphenoxy)butanoic acid in human plasma. The protocol utilizes a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2]

Introduction

This compound is an emerging compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for its determination in human plasma, addressing the need for a reliable bioanalytical method.

Experimental

Materials and Reagents

-

This compound (purity ≥98%)

-

This compound-d5 (internal standard, IS, purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte: 207.1 > 135.1 (Quantifier), 207.1 > 107.1 (Qualifier)IS: 212.1 > 140.1 (Quantifier) |

| Ion Source Temperature | 550 °C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (500 ng/mL), and High QC (800 ng/mL).

Sample Preparation Protocol

A protein precipitation method is employed for sample cleanup.[3][4]

-

Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 1 - 1000 | > 0.995 | 1/x² |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low QC | 3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Mid QC | 500 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| High QC | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Acceptance criteria based on FDA and EMA guidelines.[1][2][5]

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 3 | Consistent and Reproducible | Within acceptable limits |

| High QC | 800 | Consistent and Reproducible | Within acceptable limits |

Recovery was determined to be consistent and reproducible across low and high QC levels, and the matrix effect was found to be within acceptable limits as per regulatory guidelines.[6]

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is high-throughput and provides clean extracts with minimal matrix effects.[3][4] The chromatographic conditions ensure a short run time of 5 minutes per sample, allowing for the rapid analysis of large sample batches. The validation results demonstrate that the method is accurate, precise, and reliable over the specified calibration range.

Caption: Overall bioanalytical workflow.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, and robust, making it well-suited for supporting drug development studies. The detailed protocols and validation data confirm its reliability for bioanalytical applications.

References

- 1. elearning.unite.it [elearning.unite.it]

- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

application of 2-(2,3-Dimethylphenoxy)butanoic acid as a chemical probe in molecular biology

Disclaimer: Extensive literature searches did not yield any specific studies detailing the use of 2-(2,3-Dimethylphenoxy)butanoic acid as a chemical probe in molecular biology. The following application notes and protocols are therefore hypothetical and based on the known biological activities of structurally similar phenoxyalkanoic acid and butanoic acid derivatives. These notes are intended to serve as a guide for researchers interested in investigating the potential of this compound as a novel chemical probe.

Introduction

This compound is a synthetic compound belonging to the class of phenoxyalkanoic acids. While the biological targets and activities of this specific molecule are not documented, its structural similarity to known bioactive molecules suggests several potential applications as a chemical probe in molecular biology. Structurally related compounds are known to interact with various cellular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and plant hormone signaling pathways. Therefore, this compound could potentially serve as a modulator of these or other yet-to-be-identified pathways.

These application notes provide a theoretical framework for investigating this compound as a chemical probe in three potential areas:

-

As a potential agonist for the Free Fatty Acid Receptor 4 (FFAR4/GPR120): Based on the activity of other phenoxyalkanoic acid derivatives.

-

As a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs): Given its structural resemblance to fatty acid-like signaling molecules.

-

As a potential plant growth regulator (auxin-like activity): Due to its phenoxyacetic acid-like scaffold.

Hypothetical Application 1: Investigation as a Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonist

Background: FFAR4 (also known as GPR120) is a G-protein coupled receptor that is activated by medium- and long-chain fatty acids. It is involved in various physiological processes, including glucose metabolism, insulin sensitivity, and anti-inflammatory responses. Synthetic agonists of FFAR4 are of interest for the treatment of type 2 diabetes and other metabolic disorders.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a primary screening method to determine if this compound can activate FFAR4, leading to an increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human FFAR4 (or other suitable host cells)

-

DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound (stock solution in DMSO)

-

Positive control (e.g., GW9508 or a known fatty acid agonist)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capability

Procedure:

-

Cell Culture: Culture FFAR4-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in HBSS. The final DMSO concentration should not exceed 0.1%.

-

Calcium Flux Measurement:

-

Wash the cells twice with 100 µL of HBSS.

-

Add 100 µL of HBSS to each well.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

-

Inject 20 µL of the compound dilutions or control into the wells.

-

Immediately begin recording the fluorescence intensity every 2 seconds for a total of 180 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the positive control.

-

Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Data Presentation:

| Compound | EC50 (µM) | Maximum Response (% of Control) |

| This compound | To be determined | To be determined |

| Positive Control (e.g., GW9508) | Known value | 100% |

Visualization:

Caption: Hypothetical FFAR4/GPR120 signaling pathway activation.

Hypothetical Application 2: Investigation as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Background: PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. They are classified into three subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. Fatty acids and their derivatives are natural ligands for PPARs. Given its structure, this compound could potentially act as a ligand for one or more PPAR subtypes.

Experimental Protocol: Luciferase Reporter Gene Assay

This protocol is designed to assess the ability of the compound to activate PPARα, PPARδ, or PPARγ in a cellular context.

Materials:

-

HEK293T or other suitable host cells

-

Expression plasmids for full-length human PPARα, PPARδ, and PPARγ

-

Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving luciferase expression (e.g., pPPRE-luc)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM reduced-serum medium

-

DMEM supplemented with 10% charcoal-stripped FBS

-

This compound (stock solution in DMSO)

-

Positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed HEK293T cells into 96-well plates at a density of 2 x 104 cells per well and incubate for 24 hours.

-

Transfection:

-

For each well, prepare a transfection mix in Opti-MEM containing the PPAR expression plasmid (α, δ, or γ), the pPPRE-luc reporter plasmid, and a control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).

-

Add the transfection reagent, incubate, and then add the mixture to the cells.

-

Incubate for 4-6 hours, then replace the medium with DMEM containing charcoal-stripped FBS.

-

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or the respective positive controls. Incubate for another 24 hours.

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measure the firefly luciferase activity (driven by PPRE) and Renilla luciferase activity (for normalization) in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Plot the fold induction against the compound concentration and determine the EC50 value.

-

Data Presentation:

| Compound | PPAR Subtype | EC50 (µM) | Max Fold Induction |

| This compound | PPARα | To be determined | To be determined |

| PPARδ | To be determined | To be determined | |

| PPARγ | To be determined | To be determined | |

| Positive Controls | PPARα, δ, γ | Known values | Known values |

Visualization:

Application Note: A Cell-Based Assay for Screening 2-(2,3-Dimethylphenoxy)butanoic Acid Activity

Abstract

This application note details a robust and reproducible cell-based assay for screening the biological activity of 2-(2,3-Dimethylphenoxy)butanoic acid. Given the structural similarities of phenoxyalkanoic acids to auxin plant hormones, this protocol utilizes a plant cell suspension culture to quantitatively assess the compound's impact on cell proliferation. The assay is suitable for high-throughput screening and can be adapted to evaluate other compounds with potential herbicidal or plant growth-regulating properties.

Introduction

This compound is a synthetic organic compound whose biological activities are not yet fully characterized. Its chemical structure suggests potential interactions with biological pathways regulated by phenoxyalkanoic acids, a class of compounds known to include synthetic auxins and herbicides. Developing a reliable screening method is crucial for elucidating its mechanism of action and potential applications in agriculture or pharmacology.

Cell-based assays offer a powerful tool for preliminary screening of chemical compounds. They provide a biologically relevant environment to assess cellular responses such as proliferation, cytotoxicity, and specific signaling pathway modulation. This application note describes a straightforward and sensitive assay using a plant cell line (e.g., Arabidopsis thaliana suspension culture) to measure the dose-dependent effects of this compound on cell viability and growth. The principle of the assay relies on the metabolic reduction of a tetrazolium salt (MTT) by viable cells into a colored formazan product, which can be quantified spectrophotometrically.

Materials and Reagents

-

This compound (purity ≥95%)

-

Arabidopsis thaliana cell suspension culture (e.g., T87 line)

-

Murashige and Skoog (MS) basal medium with vitamins

-

2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well flat-bottom cell culture plates

-

Spectrophotometer capable of reading absorbance at 570 nm

Experimental Protocols

Preparation of Stock Solutions

-

Test Compound: Prepare a 100 mM stock solution of this compound in DMSO.

-

Positive Control: Prepare a 10 mM stock solution of 2,4-D in DMSO.

-

MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at 4°C in the dark.

Cell Culture Maintenance

-

Maintain Arabidopsis thaliana T87 cell suspension cultures in MS medium supplemented with 0.5 mg/L 2,4-D and 0.1 mg/L kinetin.

-

Subculture the cells every 7 days by transferring 10 mL of the cell suspension into 90 mL of fresh medium.

-

Incubate cultures on a rotary shaker at 120 rpm under a 16 h light / 8 h dark photoperiod at 25°C.

Cell-Based Proliferation Assay

-

Cell Seeding: Use cells in the exponential growth phase (typically 3-4 days after subculturing). Adjust the cell density to 1 x 10^5 cells/mL in fresh MS medium.

-

Compound Treatment:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of the this compound stock solution in MS medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

-

Add 100 µL of the diluted compound solutions to the respective wells.

-

Include wells with cells treated with 2,4-D as a positive control (e.g., final concentrations from 0.1 µM to 100 µM).

-

Include wells with cells treated with DMSO-containing medium as a vehicle control (final DMSO concentration should not exceed 0.5%).

-

Include wells with medium only as a blank control.

-

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions.

-

MTT Assay:

-

Add 20 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate the plate for 4 hours at 25°C in the dark.

-

Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

-

Carefully remove the supernatant without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Cell Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values using a suitable non-linear regression model.

Data Presentation

The following tables summarize hypothetical data from the cell-based assay.

Table 1: Dose-Response of this compound on Arabidopsis thaliana Cell Viability

| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 0.850 | 0.042 | 100.0 |

| 0.1 | 0.845 | 0.038 | 99.4 |

| 1 | 0.821 | 0.045 | 96.6 |

| 10 | 0.675 | 0.051 | 79.4 |

| 100 | 0.432 | 0.039 | 50.8 |

| 500 | 0.215 | 0.028 | 25.3 |

| 1000 | 0.103 | 0.019 | 12.1 |

Table 2: Comparison of IC50 Values

| Compound | IC50 (µM) |

| This compound | 98.5 |

| 2,4-D (Positive Control) | 55.2 |

Visualizations

Caption: Experimental workflow for the cell-based proliferation assay.

Caption: Hypothesized signaling pathway for auxin-like activity.

Conclusion

The described cell-based assay provides a reliable and efficient method for screening the biological activity of this compound on plant cells. The protocol is scalable for high-throughput applications and can be a valuable tool in the discovery and characterization of novel bioactive compounds. Further studies could involve utilizing reporter gene assays to confirm the modulation of specific plant hormone signaling pathways.[1]

References

safe laboratory handling and long-term storage procedures for 2-(2,3-Dimethylphenoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe laboratory handling and long-term storage of 2-(2,3-Dimethylphenoxy)butanoic acid. The protocols are based on established best practices for phenoxyalkanoic acids and related chemical compounds. It is imperative that researchers supplement these guidelines with their own internal safety assessments and experimental data.

Section 1: Safety and Handling

Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound. As a member of the phenoxyalkanoic acid family, it should be handled with care, assuming it may possess irritant or other hazardous properties.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A laboratory coat or chemical-resistant apron.

-

Respiratory Protection: In cases of potential aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.

General Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation to disperse any vapors.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 2: Long-Term Storage

Proper long-term storage is essential to maintain the stability and purity of this compound. The following conditions are recommended based on the general stability of phenoxyalkanoic acids.

Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Light | Protected from light (Amber vial/container) | To prevent photodegradation. |

| Container | Tightly sealed, chemically resistant container | To prevent contamination and degradation from moisture and air. |

Incompatible Materials

Avoid storage in proximity to the following materials to prevent potential hazardous reactions:

-

Strong Oxidizing Agents

-

Strong Bases

-

Strong Acids

-

Reducing Agents

Section 3: Experimental Protocols

The following protocols are provided as a guide for researchers to generate specific stability and compatibility data for this compound.

Protocol for Long-Term Stability Testing

This protocol outlines a method to assess the stability of the compound under defined storage conditions over time.

Objective: To determine the degradation profile and establish a re-test date or shelf life for this compound under specified long-term storage conditions.

Materials:

-

This compound

-

Amber glass vials with PTFE-lined caps

-

Environmental chamber or refrigerator set to 2-8°C

-

Analytical balance

-

HPLC system with a suitable column and detector (e.g., UV)

-

Reference standard of this compound

-

Solvents for HPLC mobile phase and sample preparation

Procedure:

-

Accurately weigh a predetermined amount of the compound into multiple amber glass vials.

-

Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

-

Place the vials in the environmental chamber at 2-8°C.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), remove a vial for analysis.

-

Prepare a solution of the stored sample and a fresh solution of the reference standard at a known concentration.

-

Analyze both solutions by a validated HPLC method to determine the purity of the stored sample and identify any degradation products.

-

Quantify the amount of the parent compound remaining and any significant degradation products.

Data Presentation:

The results should be summarized in a table similar to the one below.

| Time (Months) | Storage Condition | Purity (%) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0 | 2-8°C, Dark, Inert Gas | 99.8 | White crystalline solid | <0.1 | <0.1 |

| 3 | 2-8°C, Dark, Inert Gas | ||||

| 6 | 2-8°C, Dark, Inert Gas | ||||

| 12 | 2-8°C, Dark, Inert Gas | ||||

| 24 | 2-8°C, Dark, Inert Gas | ||||

| 36 | 2-8°C, Dark, Inert Gas |

Protocol for Chemical Compatibility Testing

This protocol describes a method to evaluate the compatibility of this compound with common laboratory materials.

Objective: To assess the potential for leaching or degradation when the compound is in contact with various materials.

Materials:

-

This compound

-

Samples of test materials (e.g., different types of plastic tubing, container materials, filter membranes)

-

A suitable solvent in which the compound is soluble

-

Incubator or oven

-

Analytical instrumentation (e.g., HPLC, GC-MS) to detect leachables and degradation products

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Place a piece of the test material of known surface area into a vial containing the solution.

-

As a control, prepare a vial with the solution but without the test material.

-

Incubate the vials at a selected temperature (e.g., ambient or elevated) for a defined period.

-

After incubation, remove the test material.

-

Analyze the solution for any new peaks (leachables from the material) or changes in the concentration and purity of the compound (degradation) using a suitable analytical method.

-

Visually inspect the test material for any changes in appearance (e.g., discoloration, swelling).

Data Presentation:

Summarize the findings in a table.

| Material | Incubation Time & Temp. | Visual Change in Material | Leachable Detected (Peak Area/ID) | Compound Purity (%) |

| PTFE | 7 days, 40°C | None | None Detected | 99.7 |

| PVC | 7 days, 40°C | Slight Discoloration | Peak at RT 5.2 min | 98.5 |

| Silicone | 7 days, 40°C | |||

| Polypropylene | 7 days, 40°C |

Section 4: Visualizations

Safe Handling Workflow

Caption: Workflow for the safe laboratory handling of this compound.

Long-Term Storage Logic

Caption: Key parameters for the long-term storage of this compound.

Application Notes and Protocols for Determining the Optimal Dosage of 2-(2,3-Dimethylphenoxy)butanoic acid for In Vivo Animal Studies

Disclaimer: Limited direct in vivo data is publicly available for 2-(2,3-Dimethylphenoxy)butanoic acid. The following protocols and hypothetical data are based on general principles for determining optimal dosages of novel chemical entities and data from structurally related compounds, such as other phenoxyacetic acid derivatives. Researchers should conduct a thorough literature review for any new data on this specific compound before designing and executing studies. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal dosage of this compound for in vivo animal studies. The process involves a systematic approach, beginning with dose-range finding studies to establish safety and tolerability, followed by efficacy studies to determine the therapeutic dose. The protocols outlined below are designed to ensure the generation of robust and reproducible data.

Preliminary Assessments

Before initiating in vivo studies, a thorough review of existing in vitro data is crucial. This includes assessing the compound's potency (e.g., IC50 or EC50 values), solubility, and any known mechanism of action. This information will aid in the selection of a starting dose for the in vivo experiments.

Phase 1: Dose-Range Finding (DRF) Studies

Dose-range finding (DRF) studies are essential for establishing the safety profile of a new chemical entity.[1] These studies aim to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[1] DRF studies are typically divided into a single-dose escalation phase and a repeat-dose phase.[2]

Objective: To determine the acute toxicity and estimate the MTD of a single administration of this compound.

Materials:

-

This compound

-

Appropriate vehicle for administration (e.g., sterile saline, corn oil)

-

Rodent model (e.g., mice or rats), both male and female

-

Standard laboratory equipment for dosing and observation

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the study.

-

Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group. A common approach is to use 3-5 animals per group.

-

Dose Selection: Based on in vitro data or information from similar compounds, select a starting dose. For phenoxyacetic herbicides, single doses up to 100-300 mg/kg have been tolerated in rats and chickens, while toxicity was observed at 100-200 mg/kg in pigs and calves.[3] A conservative starting dose could be in the range of 10-50 mg/kg. Subsequent doses should be escalated in multiples (e.g., 2x or 3x) until signs of toxicity are observed.[1]

-

Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Observations should include changes in behavior, appearance, and body weight.

-

Data Collection: Record all observations, including the onset, duration, and severity of any toxic signs.

-

Endpoint: The study is typically concluded after 7-14 days of observation.[4] A full necropsy should be performed to identify any gross pathological changes.

Data Presentation:

| Dose Group (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Pathology Findings |

| Vehicle Control | 5 M, 5 F | No abnormalities observed | +5% | No abnormalities |

| 50 | 5 M, 5 F | Mild lethargy, resolved within 4 hours | +3% | No abnormalities |

| 150 | 5 M, 5 F | Moderate lethargy, piloerection, resolved within 24 hours | -2% | No abnormalities |

| 450 | 5 M, 5 F | Severe lethargy, ataxia, 10% body weight loss | -10% | Mild gastric irritation |

| 1350 | 5 M, 5 F | Moribund condition in 2/5 M and 3/5 F within 48 hours | -20% | Severe gastric irritation |

Table 1: Hypothetical data from a single-dose escalation study.

Objective: To evaluate the toxicity of this compound following repeated administration and to select dose levels for subsequent efficacy studies.

Materials:

-

Same as for the SDE study.

Procedure:

-

Dose Selection: Based on the SDE study results, select 3-4 dose levels, including the MTD and lower, non-toxic doses.

-

Administration: Administer the compound or vehicle daily for a specified period (e.g., 7, 14, or 28 days).

-

Monitoring: Conduct daily clinical observations and measure body weight at least twice weekly.

-

Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

-